Home > Products > Screening Compounds P139368 > Ioglycamide disodium
Ioglycamide disodium - 3737-71-1

Ioglycamide disodium

Catalog Number: EVT-13863767
CAS Number: 3737-71-1
Molecular Formula: C18H8I6N2Na2O7
Molecular Weight: 1171.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ioglycamide disodium, known in the pharmaceutical field primarily as Ioglycamic acid, is an iodinated contrast medium used for X-ray imaging, particularly in visualizing the gall bladder. Its chemical formula is C18H10I6N2O7C_{18}H_{10}I_6N_2O_7, and it has a molar mass of approximately 1127.712 g/mol. This compound is classified as a radiopaque agent, which means it enhances the contrast of structures or fluids within the body during imaging procedures, making it easier to diagnose conditions related to the gall bladder and other organs .

Source and Classification

Ioglycamide disodium is derived from Ioglycamic acid, which is synthesized for medical applications. It falls under the category of iodinated contrast agents, which are crucial in radiological imaging. The primary source of this compound is through chemical synthesis in pharmaceutical laboratories where it is formulated for use in medical diagnostics .

Synthesis Analysis

Methods

The synthesis of Ioglycamide disodium typically involves multi-step chemical reactions that incorporate iodine into a stable organic framework. The synthesis process may include:

  1. Formation of the Base Structure: This involves creating a precursor compound that can be modified to introduce iodine atoms.
  2. Iodination: The introduction of iodine is achieved through electrophilic substitution reactions, where iodine reacts with the aromatic rings present in the precursor.
  3. Formation of Disodium Salt: The final step involves neutralizing the acid form to produce the disodium salt, enhancing its solubility and stability for medical use.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity of the final product. Advanced techniques like High-Performance Liquid Chromatography (HPLC) are often employed to analyze the purity and confirm the structure of synthesized compounds .

Molecular Structure Analysis

Structure

Ioglycamide disodium consists of a complex molecular structure characterized by multiple iodine atoms attached to an aromatic system along with nitrogen and oxygen functionalities. The presence of six iodine atoms contributes significantly to its radiopacity.

Data

  • Chemical Formula: C18H10I6N2O7C_{18}H_{10}I_6N_2O_7
  • Molar Mass: 1127.712 g/mol
  • Structural Representation: The 3D model can be visualized through computational chemistry software, showcasing the spatial arrangement of atoms .
Chemical Reactions Analysis

Reactions

Ioglycamide disodium undergoes various chemical reactions depending on its environment. Key reactions include:

  1. Hydrolysis: In aqueous solutions, Ioglycamide disodium can hydrolyze, which may affect its efficacy as a contrast agent.
  2. Deiodination: Under certain conditions, such as exposure to reducing agents or extreme pH levels, it may lose iodine atoms, leading to reduced contrast properties.

Technical Details

These reactions are critical for understanding how Ioglycamide disodium behaves in biological systems and how it can be optimized for use in medical imaging .

Mechanism of Action

The mechanism by which Ioglycamide disodium functions as a contrast agent involves its ability to attenuate X-rays due to the high atomic number of iodine. When administered into the body:

  1. X-ray Interaction: The iodine atoms absorb X-rays more effectively than surrounding tissues.
  2. Contrast Enhancement: This differential absorption creates a clearer image on X-ray films or digital detectors, allowing for better visualization of anatomical structures.

The effectiveness of Ioglycamide disodium is quantified by its radiographic density compared to surrounding tissues, which is crucial for accurate diagnosis .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Highly soluble in water, facilitating its use in intravenous applications.
  • Melting Point: Specific melting point data may vary based on formulation but generally exceeds 300°C.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to light and moisture.
  • pH Level: Solutions typically have a pH range conducive for human administration (around 6.5 to 7.5).

These properties are essential for ensuring that Ioglycamide disodium remains effective during storage and use in clinical settings .

Applications

Ioglycamide disodium is primarily utilized in medical imaging as a contrast medium for X-ray examinations. Its applications include:

  • Gall Bladder Imaging: Enhances visualization during cholecystography.
  • Diagnostic Radiology: Used in various imaging procedures where enhanced contrast is necessary.

Additionally, ongoing research explores its potential uses in other imaging modalities or therapeutic applications due to its unique chemical properties .

Historical Development & Nomenclature Evolution of Iodinated Contrast Agents

Role of Ioglycamide Disodium in Cholangiocystography Innovation

Ioglycamide disodium (C${14}$H${14}$I${4}$N${2}$Na${2}$O${6}$) emerged in the mid-20th century as a pioneering ionic dimeric contrast agent specifically engineered for biliary tract imaging. Its molecular architecture featured two tri-iodinated benzene rings connected by an amide linkage, creating a planar configuration with six iodine atoms – a significant advancement over earlier mono- or di-iodinated compounds. This high iodine payload (approximately 65% by weight) provided superior radiographic density essential for visualizing the intricate branching patterns of the biliary tree [4]. The disodium carboxylate groups conferred water solubility but also established the molecule as a high-osmolar contrast medium (HOCM), with osmolality exceeding 1500 mOsm/kg – nearly five times plasma osmolality [5].

Unlike intravenous cholangiographic agents, ioglycamide disodium was administered via direct injection into the biliary system during operative or percutaneous procedures. Its molecular design balanced biliary excretion against systemic absorption, concentrating iodine within bile ducts to achieve diagnostic opacification. Radiologists leveraged this property to delineate biliary anatomy with unprecedented clarity, diagnosing calculi, strictures, and cystic duct pathologies that were previously radiographically occult. The agent’s viscosity profile permitted injection through fine-gauge catheters without precipitation, a critical technical advantage during invasive procedures [4]. Despite later being superseded, ioglycamide represented a chemical milestone in organ-specific contrast agent design – proving that molecular engineering could target radiographic visualization to specific anatomical systems.

Table 1: Key Physicochemical Properties of Ioglycamide Disodium

PropertySpecificationDiagnostic Significance
Iodine Content~65% by weightHigh radiographic density
Osmolality (37°C)>1500 mOsm/kg H₂OHyperosmolar profile
Ionic CharacterDimeric ionic compoundRequires sodium counterions
Water Solubility>500 mg/mLSuitable for concentrated solutions
ViscosityModerate (solution-dependent)Injectable through fine catheters

Transition from Ionic to Non-Ionic Contrast Media Paradigms

The hyperosmolality of ionic agents like ioglycamide disodium drove fundamental research into contrast media with improved physiological compatibility. Swedish radiologist Torsten Almén pioneered the conceptual breakthrough in the 1960s by hypothesizing that removing the ionic charge would dramatically reduce osmolality. His theoretical framework established that non-dissociating molecules could achieve isotonicity at diagnostically useful iodine concentrations – a radical departure from established ionic chemistry paradigms [3]. This triggered a chemical renaissance where pharmaceutical companies competed to synthesize stable non-ionic monomers.

Non-ionic agents fundamentally altered contrast media chemistry through three innovations:

  • Hydroxylation: Replacing carboxyl groups with non-ionizing hydroxyl (-OH) moieties eliminated ionic dissociation while maintaining solubility through hydrogen bonding.
  • Hydrophilic Shielding: Carbohydrate-derived side chains (e.g., glucose derivatives) created hydration shells around iodine atoms, masking lipophilicity.
  • Molecular Geometry: Adjusting side-chain stereochemistry prevented crystallization, maintaining solubility without ionic charges.

The osmolality reduction was profound: non-ionic monomers (e.g., iohexol, iopamidol) delivered 300 mgI/mL at approximately 600 mOsm/kg – half the osmolality of ionic equivalents. This translated directly to reduced chemotoxicity and pain during vascular studies [5] [6]. For biliary applications, the non-ionic revolution arrived later due to formulation challenges, but ultimately yielded agents like iotroxate with superior patient tolerance over ioglycamide. The transition represented a thermodynamic paradigm shift – from exploiting ionic dissociation for solubility to leveraging molecular hydrophilicity through engineered hydrogen-bonding networks [3] [6].

Regulatory Milestones in Radiopharmaceutical Naming Conventions

The proliferation of contrast media chemistries exposed inconsistencies in naming practices, prompting standardization efforts. Ioglycamide disodium exemplifies historical naming patterns: the suffix "-amide" denoted the organic core structure, "io-" indicated iodine content, "glyc-" referenced glycolic acid derivatives, and "disodium" specified counterions. This chemically descriptive approach became problematic as molecular complexity increased, leading to confusion between similar-sounding agents (e.g., ioglycamide vs. iocetamic acid) and inconsistent application across jurisdictions [1].

In response, regulatory bodies established systematic nomenclature rules:

  • INN (International Nonproprietary Names): Standardized prefixes/suffixes indicating chemical class (e.g., "io-" for tri-iodinated benzenes, "-ol" for non-ionic monomers).
  • IUPAC Integration: Requiring systematic names alongside trivial names in regulatory submissions.
  • Differentiation Protocols: Mandating distinct names for stereoisomers and polymorphs to prevent medication errors.

A pivotal 2017 consensus by the International Working Group on Radiopharmaceutical Chemistry codified rules for radiopharmaceuticals, emphasizing: 1) precise isotopic declaration (e.g., iodine-131 vs. iodine-123); 2) distinction between carrier-added and no-carrier-added preparations; and 3) standardized notation for chelate complexes in radio-metallic agents [1]. These rules retroactively clarified classifications for older agents like ioglycamide disodium, which would now be designated under IUPAC as 3,3'-[iminobis(2-oxoethane-2,1-diyl)]bis(2,4,6-triiodo-5-(methylamino)benzoic acid) disodium salt – though its established trivial name remains acceptable. Regulatory naming now prioritizes safety through clarity, ensuring each name conveys essential chemical attributes to prevent administration errors [1] [7].

Table 2: Evolution of Contrast Media Nomenclature Standards

EraNaming ApproachLimitationsRegulatory Response
Pre-1980sTrivial names (e.g., Ioglycamide)Ambiguous structure/function relationshipNone
1980s-2000INN adoption (e.g., Iohexol)Inconsistent application across regionsHarmonization via WHO INN program
Post-2000Structure-based nomenclatureComplexity hindering clinical useDual trivial/IUPAC labeling requirement
Post-2017Consensus radiopharmaceutical rulesDistinguishing diagnostic vs. therapeutic agentsMandatory isotopic/chelate notation [1]

Properties

CAS Number

3737-71-1

Product Name

Ioglycamide disodium

IUPAC Name

disodium;3-[[2-[2-(3-carboxylato-2,4,6-triiodoanilino)-2-oxoethoxy]acetyl]amino]-2,4,6-triiodobenzoate

Molecular Formula

C18H8I6N2Na2O7

Molecular Weight

1171.7 g/mol

InChI

InChI=1S/C18H10I6N2O7.2Na/c19-5-1-7(21)15(13(23)11(5)17(29)30)25-9(27)3-33-4-10(28)26-16-8(22)2-6(20)12(14(16)24)18(31)32;;/h1-2H,3-4H2,(H,25,27)(H,26,28)(H,29,30)(H,31,32);;/q;2*+1/p-2

InChI Key

FJXNNXNSEXRWGF-UHFFFAOYSA-L

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)COCC(=O)NC2=C(C=C(C(=C2I)C(=O)[O-])I)I)I)C(=O)[O-])I.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.